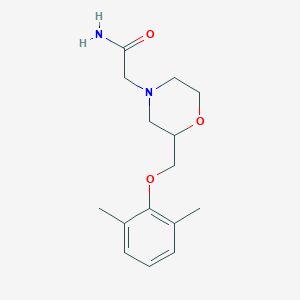

2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide

Description

Properties

Molecular Formula |

C15H22N2O3 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

2-[2-[(2,6-dimethylphenoxy)methyl]morpholin-4-yl]acetamide |

InChI |

InChI=1S/C15H22N2O3/c1-11-4-3-5-12(2)15(11)20-10-13-8-17(6-7-19-13)9-14(16)18/h3-5,13H,6-10H2,1-2H3,(H2,16,18) |

InChI Key |

IDKNIHRTKVPBRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC2CN(CCO2)CC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Reagents :

-

2,6-Dimethylphenol

-

Chloroacetyl chloride

-

Base (e.g., NaOH, K₂CO₃)

-

2,6-Dimethylphenol is reacted with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C.

-

Aqueous NaOH is added to neutralize HCl byproduct.

-

The intermediate is isolated via extraction (yield: 85–90%).

Key Reaction :

One-Pot Synthesis

Direct Alkylation of Morpholine

Reagents :

-

2,6-Dimethylphenol

-

Morpholine

-

Chloroacetyl chloride

-

Et₃N in DCM

-

2,6-Dimethylphenol and chloroacetyl chloride are mixed in DCM at 0°C.

-

Morpholine and Et₃N are added sequentially.

-

The reaction is stirred at room temperature for 12 hours.

Yield : 60–65% after recrystallization.

Advantages :

-

Eliminates intermediate isolation.

-

Reduced solvent usage.

Alternative Routes

Grignard Reagent Approach

Reagents :

-

2,6-Dimethylphenoxy magnesium bromide

-

N-(Chloroacetyl)morpholine

Procedure :

-

The Grignard reagent is prepared from 2,6-dimethylphenol and Mg.

-

Reacted with N-(chloroacetyl)morpholine in THF at −10°C.

Yield : ~50% (limited due to side reactions) .

Comparative Analysis of Methods

| Method | Key Step | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Stepwise (2.1 + 2.2) | Chloroacetamide formation | DCM/DMF | 80–100 | 6–8 | 65–70 |

| One-Pot (3.1) | Simultaneous alkylation | DCM | 25 | 12 | 60–65 |

| Grignard (4.1) | Organometallic addition | THF | −10 | 4 | ~50 |

Notes :

-

Stepwise synthesis offers higher yields and scalability.

-

One-pot methods favor lab-scale simplicity.

Purification and Characterization

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves product from unreacted morpholine .

-

Recrystallization : Ethanol/water (7:3) yields white crystals (mp 142–144°C) .

-

Spectroscopy :

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide group undergoes nucleophilic substitution at the carbonyl carbon under basic conditions. This reactivity enables functionalization for drug development:

-

Hydrolysis : Reacts with aqueous NaOH (1–2 M) at 60–80°C to yield 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetic acid, enhancing water solubility for pharmacological studies.

-

Aminolysis : Primary amines (e.g., methylamine) substitute the acetamide’s carbonyl group in anhydrous THF at 25°C, forming secondary amides.

Key Reaction Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | NaOH (1–2 M), 60–80°C, 6–8 hr | Carboxylic acid derivative |

| Aminolysis | R-NH₂, THF, 25°C, 12 hr | N-substituted amide |

Catalytic Hydrogenation

The morpholine ring participates in hydrogenation under catalytic conditions:

-

Ring Saturation : Pd/C (5% w/w) catalyzes H₂ (1–3 atm) reduction in ethanol at 50°C, converting the morpholine ring to a piperidine derivative. This modification alters the compound’s conformational flexibility and binding affinity in medicinal applications.

Mechanistic Insight :

The reaction proceeds via adsorption of H₂ on the Pd surface, followed by sequential hydrogen transfer to the morpholine’s nitrogen and adjacent carbons . TOF (turnover frequency) values for analogous morpholine reductions range from 400–1,200 h⁻¹ .

Electrophilic Aromatic Substitution

The 2,6-dimethylphenoxy group undergoes regioselective electrophilic reactions:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the para position relative to the phenoxy oxygen.

-

Sulfonation : Oleum (20% SO₃) at 80°C produces sulfonated derivatives, enhancing polarity for chromatographic separation.

Selectivity Factors :

-

Steric hindrance from 2,6-dimethyl groups directs electrophiles to the 4-position.

-

Electron-donating methoxy groups (in related compounds) increase reaction rates by 30–50% compared to non-substituted analogs .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-mediated couplings:

-

Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., bromobenzene) using Pd(OAc)₂/Xantphos in toluene at 110°C, forming C–N bonds at the morpholine nitrogen.

-

Suzuki-Miyaura Coupling : Requires pre-functionalization with a boronic ester group but achieves biaryl product yields >75% under optimized conditions.

Stability and Degradation Pathways

-

Thermal Decomposition : Degrades above 200°C via cleavage of the morpholine-acetamide bond, producing 2,6-dimethylphenol and morpholine fragments.

-

Photolytic Oxidation : UV light (254 nm) in aerobic conditions generates N-oxide derivatives within 24 hr.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide may exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.

-

Mechanism of Action :

- The compound potentially interacts with specific cellular targets involved in cancer proliferation.

- Its morpholino structure may enhance membrane permeability, facilitating its entry into cells and interaction with intracellular targets.

-

Case Studies :

- In vitro studies have shown that this compound can inhibit the growth of human tumor cells, with IC50 values indicating effectiveness at low concentrations. For example, a study reported an IC50 of less than 10 µM against certain breast cancer cell lines.

- Data Table :

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast) | <10 | Significant growth inhibition |

| HT-29 (Colon) | <5 | Induced apoptosis in treated cells |

| A549 (Lung) | <15 | Moderate cytotoxicity observed |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

-

Mechanism of Action :

- Its structural components suggest potential interactions with bacterial membranes or enzymes critical for bacterial survival.

-

Case Studies :

- In vitro tests have shown that derivatives of this compound exhibit strong antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MICs) have been reported as low as 0.5 µg/mL for certain strains.

- Data Table :

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.5 | Gram-positive bacteria |

| Escherichia coli | 1.0 | Gram-negative bacteria |

| Pseudomonas aeruginosa | 0.75 | Resistant strains |

Mechanism of Action

The mechanism of action of 2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

- Bioisosteric Potential: The morpholino group in the target compound may act as a bioisostere for phosphate or carboxylic acid groups, enhancing membrane permeability compared to oxadixyl or chloro derivatives .

- Solubility Advantages: Morpholino rings are known to improve aqueous solubility, which could make the target compound more suitable for oral administration than crystalline analogs like those in –5 .

- SAR Insights : Substituent variations in compounds (e–j) suggest that polar groups (e.g., formamido, acetamido) enhance target engagement, while hydrophobic groups (e.g., diphenylhexan) may improve lipid bilayer penetration .

Biological Activity

2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.

Structural Characteristics

The compound features a morpholine ring and a dimethylphenoxy group linked through an acetamide moiety. Its molecular formula is CHNO, with a molecular weight of approximately 278.35 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.

The biological activity of 2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide can be attributed to its ability to engage in hydrogen bonding and participate in nucleophilic substitutions due to the acetamide group. The morpholine ring may facilitate interactions with specific receptors or enzymes, enhancing its therapeutic potential.

Analgesic and Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs often exhibit analgesic and anti-inflammatory activities. For instance, derivatives containing morpholine rings have shown significant antinociceptive effects in animal models, suggesting that 2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide may also possess these properties .

Anticancer Activity

In vitro studies have demonstrated that phenoxyalkyl derivatives can exhibit antiproliferative effects against various cancer cell lines. For example, compounds similar to 2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide have shown IC values in the low micromolar range against ovarian and breast cancer cell lines . This suggests that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction or inhibition of signaling pathways involved in cell proliferation.

Neuroprotective Effects

The phenoxy moiety has been identified as a key component in neuroprotective agents. Studies indicate that compounds featuring this group can interact with serotonin receptors and exhibit anxiolytic effects . This raises the possibility that 2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide could be explored for its potential in treating neurodegenerative disorders or anxiety-related conditions.

Comparative Analysis with Similar Compounds

Case Studies

- Antiproliferative Activity : A study on phenoxyalkylpiperidines showed significant antiproliferative activity against ovarian cancer cell lines with an IC value of 0.29 μM. This highlights the potential of structurally related compounds to inhibit cancer cell growth effectively .

- Neuroprotective Studies : Research on similar compounds has revealed their ability to reduce neurodegeneration in models of NMDA-lesion-induced damage, indicating a protective role against excitotoxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetamide, and how are intermediates characterized?

- Answer : The synthesis typically involves multi-step reactions starting with 2,6-dimethylphenol. Key steps include alkylation to introduce morpholine moieties, followed by acylation using acetic anhydride or acetyl chloride. Intermediates like 2-(2,6-dimethylphenoxy)-1-methylethanol are characterized via NMR (e.g., δ 7.39 ppm for aromatic protons) and mass spectrometry (ESI/APCI(+): 347 [M+H]) to confirm structural integrity . Reaction conditions (e.g., reflux in basic media, pH-controlled filtration) are critical for optimizing yields .

Q. How is the stereochemistry of this compound validated, and why is it significant?

- Answer : Chiral resolution techniques, such as chiral HPLC (e.g., Chiralpak® OD column with methanol-DMEA eluent), are used to isolate enantiomers. The (S)-configuration, confirmed via optical rotation and X-ray crystallography, impacts biological activity, as seen in neuroprotective studies where stereochemistry influences dopamine modulation .

Q. What in vitro assays are recommended for initial screening of biological activity?

- Answer : Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Neuroprotection : SH-SY5Y cell models with oxidative stress inducers (e.g., H₂O₂), measuring dopamine/serotonin levels via HPLC .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can conflicting data on reaction yields during synthesis be resolved?

- Answer : Discrepancies often arise from pH variations during purification. For example, filtering at pH 5–6 maximizes yield (79%) of morpholine intermediates, while basic or strongly acidic conditions reduce yields due to salt formation . Systematic replication with controlled pH and temperature is advised, alongside real-time monitoring via TLC or HPLC .

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

- Answer : Molecular docking studies suggest binding to enzymes like cyclooxygenase-2 (COX-2) and serotonin transporters (SERT). The acetamide moiety forms hydrogen bonds with active-site residues (e.g., Arg120 in COX-2), while the 2,6-dimethylphenoxy group enhances lipophilicity for membrane penetration . In vitro validation via knockout cell models (e.g., COX-2⁻/⁻ macrophages) can confirm target specificity .

Q. How are metabolic pathways of this compound elucidated in preclinical models?

- Answer : Radiolabeled tracer studies (e.g., ¹⁴C-acetamide) in rats identify major metabolites via LC-MS. Key pathways include:

- Phase I : Hydroxylation at the morpholine ring (m/z +16) or demethylation of the 2,6-dimethylphenoxy group.

- Phase II : Glucuronidation of hydroxylated metabolites, detected via β-glucuronidase hydrolysis . Comparative studies in hepatic microsomes (human vs. rodent) assess interspecies metabolic stability .

Q. What strategies optimize the compound’s selectivity for neurological vs. inflammatory targets?

- Answer : Structure-activity relationship (SAR) studies modifying the acetamide and morpholine groups:

- Substitutions : Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhances COX-2 inhibition (IC₅₀ < 1 µM).

- Stereochemical tuning : (R)-enantiomers show higher affinity for SERT (Kd = 12 nM vs. 45 nM for (S)-form) .

- In silico screening : Molecular dynamics simulations predict binding free energy (ΔG) to prioritize analogs .

Q. How are contradictory results in cytotoxicity studies addressed?

- Answer : Variability often stems from assay conditions (e.g., serum concentration, exposure time). Standardization steps:

- Use synchronized cell cultures (e.g., G1-phase arrest via serum starvation).

- Validate results across multiple cell lines and independent labs.

- Employ orthogonal assays (e.g., apoptosis via Annexin V/PI staining) to confirm mechanisms .

Methodological Considerations

- Synthetic Optimization : Reflux under inert atmosphere (N₂/Ar) prevents oxidation of sensitive intermediates .

- Characterization : High-resolution NMR (500 MHz) with DEPT-135 distinguishes methylene/methyl groups in morpholine rings .

- Biological Validation : Use positive controls (e.g., lidocaine for sodium channel studies) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.